BRD9185
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD9185 is a compound known for its potent inhibitory activity against dihydroorotate dehydrogenase, an enzyme necessary for pyrimidine biosynthesis in protozoan parasites of the genus Plasmodium, which are the causative agents of malaria . This compound has shown significant antimalarial activity, particularly against multidrug-resistant blood-stage parasites .
Preparation Methods
The synthesis of BRD9185 involves several key steps. One of the primary synthetic routes includes the construction of the azetidine-2-carbonitrile core by a 4-exo-tet cyclization of the anion derived from a precursor compound . The reaction conditions for this step involve the use of lithium hexamethyldisilazide at -50°C, yielding the desired product in a ratio of approximately 15:1 . Another method involves the use of potassium hexamethyldisilazide at -78°C, which provides the product in a nearly exclusive ratio . Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a robust framework for potential scale-up.
Chemical Reactions Analysis
BRD9185 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include lithium hexamethyldisilazide, potassium hexamethyldisilazide, and various organic solvents such as tetrahydrofuran and dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BRD9185 has several scientific research applications, particularly in the field of antimalarial drug development. It has been shown to have in vitro activity against multidrug-resistant blood-stage parasites with an effective concentration of 0.016 micromolar . In vivo studies have demonstrated that this compound is curative after just three doses in a Plasmodium berghei mouse model . Additionally, this compound has a long half-life and low clearance in mice, making it a promising candidate for further development as an antimalarial drug .
Mechanism of Action
The mechanism of action of BRD9185 involves the inhibition of dihydroorotate dehydrogenase, an enzyme that catalyzes the flavin mononucleotide-dependent oxidation of L-dihydroorotate to orotate, a crucial step in de novo pyrimidine biosynthesis . By inhibiting this enzyme, this compound disrupts the pyrimidine biosynthesis pathway, leading to the death of the malaria-causing parasites .
Comparison with Similar Compounds
Similar compounds include DSM265 and DSM421, which also target dihydroorotate dehydrogenase and have progressed to clinical trials . Compared to these compounds, BRD9185 has a unique structure and has demonstrated potent activity against multidrug-resistant parasites, highlighting its potential as a novel antimalarial agent .
Properties
CAS No. |
2057420-29-6 |
---|---|
Molecular Formula |
C23H21F6N3O2 |
Molecular Weight |
485.4304 |
IUPAC Name |
(2S,3S,4S)-3-(3',4'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C23H21F6N3O2/c1-2-9-31-21(34)32-18(11-30)20(19(32)12-33)14-5-3-13(4-6-14)15-7-8-16(22(24,25)26)17(10-15)23(27,28)29/h3-8,10,18-20,33H,2,9,12H2,1H3,(H,31,34)/t18-,19-,20+/m1/s1 |
InChI Key |
FYPZBZFXJUJJRA-AQNXPRMDSA-N |
SMILES |
O=C(NCCC)N1[C@H](CO)[C@@H](C(C=C2)=CC=C2C3=CC=C(C(F)(F)F)C(C(F)(F)F)=C3)[C@H]1C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRD9185; BRD-9185; BRD 9185. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.